

Check Availability & Pricing

# Hpk1-IN-55: A Chemical Probe for Interrogating HPK1 Function

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] As an intracellular checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, making it a compelling therapeutic target for enhancing anti-tumor immunity.[2] **Hpk1-IN-55** is a potent and selective, orally active small molecule inhibitor of HPK1, serving as a valuable chemical probe to investigate the biological functions of HPK1 and its role in cancer immunotherapy.[3] These application notes provide detailed protocols for the use of **Hpk1-IN-55** in various in vitro and in vivo experimental settings.

## **Mechanism of Action**

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. [4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. [5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell responses, including reduced production of interleukin-2 (IL-2). [4] **Hpk1-IN-55** competitively binds to the ATP-binding pocket of HPK1, inhibiting its kinase activity and preventing the phosphorylation of SLP-76. This blockade of negative regulation sustains TCR signaling and enhances T-cell effector functions. [6]



## **Data Presentation**

Biochemical and Cellular Activity of Hpk1-IN-55

| Parameter           | Value    | Cell Type/Assay Condition                              | Reference |
|---------------------|----------|--------------------------------------------------------|-----------|
| HPK1 Enzymatic IC50 | <0.51 nM | Recombinant HPK1 enzymatic assay                       | [3]       |
| IL-2 Secretion EC50 | 43.3 nM  | Human Peripheral<br>Blood Mononuclear<br>Cells (PBMCs) | [3]       |
| IL-2 Release EC50   | 38.8 nM  | Purified human pan T<br>cells                          | [3]       |
| IFN-γ Release EC50  | 49.2 nM  | Purified human pan T<br>cells                          | [3]       |

In Vivo Pharmacokinetics of Hpk1-IN-55

| Species        | Route | Dose    | Clp<br>(mL/min<br>/kg) | ·<br>Vd<br>(L/kg) | DNAUC<br>(0-24 h)<br>(h ·<br>ng/ml) | Bioavail<br>ability<br>(F%) | Referen<br>ce |
|----------------|-------|---------|------------------------|-------------------|-------------------------------------|-----------------------------|---------------|
| Beagle<br>Dogs | IV    | -       | 11.44                  | 5.58              | -                                   | -                           | [3]           |
| Beagle<br>Dogs | РО    | -       | -                      | -                 | -                                   | -                           | [3]           |
| Monkeys        | IV    | 1 mg/kg | 11.41                  | -                 | -                                   | -                           | [3]           |
| Monkeys        | РО    | 2 mg/kg | -                      | -                 | 560.5                               | 42.0                        | [3]           |

# Signaling Pathway and Experimental Workflow Visualization





HPK1 Signaling Pathway in T-Cell Activation

Click to download full resolution via product page

Caption: HPK1 negatively regulates T-cell activation via SLP-76 phosphorylation.





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of **Hpk1-IN-55**.

# Experimental Protocols Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of **Hpk1-IN-55** on recombinant HPK1.



#### Materials:

- Recombinant human HPK1 enzyme
- Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
- Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
- ATP
- Hpk1-IN-55
- DMSO
- 384-well plates
- Plate reader capable of detecting fluorescence

- Prepare a serial dilution of Hpk1-IN-55 in DMSO.
- In a 384-well plate, add the diluted **Hpk1-IN-55** or DMSO (vehicle control).
- Add a mixture of recombinant HPK1 enzyme and the peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 3 hours).
- Stop the reaction by adding EDTA.
- Measure the fluorescence on a compatible plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



## Protocol 2: Cellular Assay for IL-2 and IFN-y Production

Objective: To assess the effect of **Hpk1-IN-55** on T-cell activation by measuring cytokine production.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T-cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and anti-CD28 antibodies
- Hpk1-IN-55
- DMSO
- 96-well culture plates
- ELISA kits for human IL-2 and IFN-y

- Isolate PBMCs or purify T-cells from healthy donor blood.
- Seed the cells in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well.
- Pre-treat the cells with a serial dilution of **Hpk1-IN-55** or DMSO for 1-2 hours.[4]
- Stimulate the cells with plate-bound anti-CD3 (e.g., 1  $\mu$ g/mL) and soluble anti-CD28 (e.g., 1  $\mu$ g/mL).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-2 and IFN-y in the supernatant using ELISA kits according to the manufacturer's instructions.



Determine the EC50 values by plotting the cytokine concentration against the Hpk1-IN-55 concentration.

## Protocol 3: Phospho-Flow Cytometry for SLP-76 Phosphorylation

Objective: To measure the direct target engagement of **Hpk1-IN-55** by quantifying the phosphorylation of its substrate, SLP-76.

#### Materials:

- Jurkat T-cells or human PBMCs
- RPMI-1640 medium
- Hpk1-IN-55
- Anti-CD3 antibody
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Phospho-specific antibody against pSLP-76 (Ser376)
- Fluorescently labeled secondary antibody
- Flow cytometer

- Culture Jurkat cells or isolate PBMCs.
- Pre-treat the cells with a dose range of **Hpk1-IN-55** for 1-2 hours.[4]
- Stimulate the cells with anti-CD3 antibody (e.g., 20 μg/mL) for 30 minutes.[4]
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain the cells with the anti-pSLP-76 (Ser376) antibody.



- Wash the cells and stain with a fluorescently labeled secondary antibody.
- Acquire data on a flow cytometer and analyze the median fluorescence intensity of pSLP-76.
- Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

## **Protocol 4: In Vivo Antitumor Efficacy Study**

Objective: To evaluate the in vivo antitumor efficacy of **Hpk1-IN-55** as a monotherapy and in combination with an anti-PD-1 antibody.

#### Materials:

- Female BALB/c or C57BL/6 mice
- Syngeneic tumor cells (e.g., CT26 or MC38)
- Hpk1-IN-55
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Anti-mouse PD-1 antibody
- Calipers for tumor measurement

- Subcutaneously implant tumor cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 80-100 mm<sup>3</sup>).
- Randomize mice into treatment groups (e.g., Vehicle, Hpk1-IN-55, anti-PD-1, Hpk1-IN-55 + anti-PD-1).
- Administer Hpk1-IN-55 orally (p.o.) at the desired dose and schedule (e.g., 1.5-12 mg/kg, b.i.d.).[3]
- Administer the anti-PD-1 antibody intraperitoneally (i.p.) at the specified dose and schedule.



- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight as a measure of toxicity.
- At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels, immune cell infiltration).

### Conclusion

**Hpk1-IN-55** is a potent and selective chemical probe for HPK1, enabling detailed investigation of its role in immune regulation. The provided data and protocols offer a framework for researchers to effectively utilize **Hpk1-IN-55** in their studies to further elucidate the therapeutic potential of HPK1 inhibition in immuno-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Hpk1-IN-55: A Chemical Probe for Interrogating HPK1 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613741#hpk1-in-55-as-a-chemical-probe-for-hpk1-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com